N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound featuring a 2-azaspiro[4.5]dec-3-one core. This spirocyclic structure confers rigidity and stereochemical complexity, which are critical for interactions with biological targets. The compound’s sulfonylphenylacetamide backbone is a common pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, and antimicrobial activities .
Properties
Molecular Formula |
C17H22N2O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-[(3-oxo-2-azaspiro[4.5]decan-2-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C17H22N2O4S/c1-13(20)18-14-5-7-15(8-6-14)24(22,23)19-12-17(11-16(19)21)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,18,20) |
InChI Key |
SZXQZBQSWBVPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The compound can be synthesized through a series of reactions starting from readily available precursors. The general steps include:
- Formation of the azaspiro structure.
- Introduction of the sulfonyl group.
- Acetylation to yield the final product.
Biological Activities
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide has been evaluated for various biological activities, including:
Anticonvulsant Activity
Research indicates that derivatives of the azaspiro compound exhibit anticonvulsant properties, making them candidates for treating epilepsy and related disorders. A study demonstrated that certain modifications to the azaspiro framework enhanced activity at GABA receptors, crucial for seizure control .
Anticancer Potential
The compound's ability to inhibit specific protein targets has been explored in cancer therapy. For instance, compounds with similar structures have shown promise in inhibiting SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2), a key player in cancer signaling pathways .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives in preclinical models:
Study on Anticonvulsant Effects
In a controlled study using pentylenetetrazole-induced seizures in rats, derivatives of the compound were shown to significantly reduce seizure frequency compared to control groups, suggesting a strong anticonvulsant effect .
Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that compounds related to this compound inhibited cell proliferation and induced apoptosis in various cancer types, including breast and lung cancers .
Mechanism of Action
The mechanism of action of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate
- Structural Differences : Replaces the 2-azaspiro ring with a 1-thia-4-azaspiro[4.5]dec-3-one system and incorporates an imidazothiazole-acetamide side chain.
- Functional Implications : The sulfur atom in the spiro ring may enhance metabolic stability, while the imidazothiazole group could improve binding to kinase or protease targets.
(b) N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide
- Structural Differences : Contains a 1,3,8-triazaspiro[4.5]dec-3-en-2-one core with a fluorophenyl substituent.
- Functional Implications : The additional nitrogen atoms and fluorine substituent likely enhance target affinity (e.g., enzyme inhibition) and bioavailability.
Non-Spiro Sulfonamide-Acetamide Derivatives
(a) N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Structural Differences : Replaces the spiro ring with a 4-methylpiperazine group.
- Functional Activity : Demonstrated analgesic activity comparable to paracetamol , attributed to the piperazine moiety’s ability to modulate serotonin or opioid receptors.
(b) N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)
- Structural Differences : Features a piperazine substituent instead of the spiro system.
- Functional Activity: Showed anti-hypernociceptive activity in inflammatory pain models, likely due to piperazine’s role in reducing oxidative stress.
(c) N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)
- Structural Differences : Incorporates a 4,6-dimethylpyrimidine ring.
- Functional Activity : As a sulfonamide antibiotic derivative, its pyrimidine group enhances DNA or folate synthesis inhibition in bacterial targets.
Comparative Analysis Table
Key Structural and Functional Insights
Spirocyclic vs. Linear heterocycles (e.g., pyrimidine in ) prioritize planar interactions with enzymes or DNA.
Hydrogen Bonding and Crystal Packing :
- Compounds like N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide stabilize their crystal structures via N–H⋯O and C–H⋯O interactions , a feature likely shared with the target compound.
Biological Activity Trends :
- Piperazine/piperidine-substituted derivatives (e.g., ) show CNS-related activities (analgesia), while spirocyclic compounds (e.g., ) are explored for kinase or protease inhibition .
Notes
- The target compound’s 3-oxo-2-azaspiro[4.5]dec-2-yl group is a underexplored scaffold in drug discovery, warranting further studies on synthesis optimization and target profiling.
- Comparative data suggest that rigid spiro systems could mitigate metabolic instability issues seen in flexible analogs .
Biological Activity
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a sulfonamide group and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 306.38 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL, indicating potent activity against pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of the azaspiro framework can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have been noted for their ability to selectively target cancer cells while exhibiting low cytotoxicity towards normal cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a ligand for specific receptors, altering downstream signaling pathways.
- Cell Cycle Interference : Evidence suggests that related compounds can disrupt normal cell cycle progression, leading to enhanced apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various derivatives, one compound exhibited an MIC of 10.7 μmol/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
Another investigation into the anticancer effects revealed that a closely related compound reduced glioma cell viability significantly when tested in vitro, demonstrating both proliferation inhibition and induction of cell death through mechanisms independent of AMPK signaling pathways .
Data Tables
| Activity Type | Tested Compound | MIC (μmol/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Related Compound A | 10.7 | Enzyme inhibition |
| Anticancer | Related Compound B | N/A | Apoptosis induction |
| Cytotoxicity | Related Compound C | N/A | Cell cycle arrest |
Q & A
Q. What are the established synthetic routes for N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide?
The synthesis typically involves multi-step reactions, including sulfonylation and spiro-ring formation. For analogous compounds, a two-step approach is common:
- Step 1 : Reacting a spirocyclic amine precursor (e.g., 3-oxo-2-azaspiro[4.5]decane) with a sulfonyl chloride derivative under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Step 2 : Acetylation of the resulting sulfonamide using acetyl chloride, followed by purification via silica gel chromatography and recrystallization (e.g., from ethyl acetate) . Key considerations include controlling stoichiometry (e.g., 1:1.5 molar ratio of amine to acetyl chloride) and reaction time (e.g., overnight stirring for complete acetylation) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- 1H/13C NMR : Peaks for the spirocyclic system (e.g., δ 4.90 ppm for axial protons) and acetamide group (δ 2.14 ppm for CH₃) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.494 Å, b = 20.676 Å) provide precise spatial arrangements of the spiro ring and sulfonylphenyl moiety .
- Mass spectrometry : ESI/APCI(+) modes confirm molecular weight (e.g., m/z 347 [M+H]⁺) .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance spiro-ring formation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation kinetics, while dichloromethane minimizes side reactions during acetylation .
- Temperature control : Low temperatures (0–5°C) during sulfonylation reduce decomposition, while room temperature ensures complete acetylation .
Q. How can computational methods predict the compound’s physicochemical properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .
- Solubility/logP prediction : Tools like ACD/Labs Percepta estimate solubility (>61.3 µg/mL) and partition coefficients for formulation studies .
Q. What analytical techniques resolve conflicting spectral data?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing spirocyclic protons from aromatic resonances) .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities (e.g., m/z 347.1234 vs. 347.1201).
- Variable-temperature NMR : Resolves dynamic rotational isomers in the sulfonylphenyl group .
Q. How is compound stability assessed under varying conditions?
- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–13) to identify degradation products via HPLC-MS .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax ~270 nm for acetamide derivatives) .
Q. What in vitro assays evaluate its bioactivity?
- Enzyme inhibition : Screen against targets like kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- SAR studies : Modify the spiro ring or sulfonyl group to correlate structural changes with activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
